4-Methyl-5-(5-methyl-4-(p-tolyl)thiophen-3-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Methyl-5-(5-methyl-4-(p-tolyl)thiophen-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiophene ring, makes it a valuable candidate for various scientific research applications.
Preparation Methods
The synthesis of 4-Methyl-5-(5-methyl-4-(p-tolyl)thiophen-3-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thiosemicarbazides with α-haloketones or α-haloesters under basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Methyl-5-(5-methyl-4-(p-tolyl)thiophen-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding thiols or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with sodium borohydride results in thiols.
Scientific Research Applications
4-Methyl-5-(5-methyl-4-(p-tolyl)thiophen-3-yl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Due to its potential anticancer activity, it is studied for its role in cancer treatment and drug development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(5-methyl-4-(p-tolyl)thiophen-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites. This inhibition can lead to a decrease in the activity of these enzymes, resulting in therapeutic effects such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
Similar compounds to 4-Methyl-5-(5-methyl-4-(p-tolyl)thiophen-3-yl)-4H-1,2,4-triazole-3-thiol include other triazole derivatives such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit diverse biological activities and are used in drug development.
Imidazole derivatives: Known for their broad range of chemical and biological properties, imidazole derivatives are used in various therapeutic applications.
The uniqueness of this compound lies in its specific structure, which combines the triazole and thiophene rings, providing a distinct set of chemical and biological properties.
Properties
IUPAC Name |
4-methyl-3-[5-methyl-4-(4-methylphenyl)thiophen-3-yl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S2/c1-9-4-6-11(7-5-9)13-10(2)20-8-12(13)14-16-17-15(19)18(14)3/h4-8H,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTPEUNOBTWIAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC=C2C3=NNC(=S)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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